molecular formula C24H24FN5 B2362580 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-fluorophenyl)piperazine CAS No. 1111418-53-1

1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-fluorophenyl)piperazine

Cat. No.: B2362580
CAS No.: 1111418-53-1
M. Wt: 401.489
InChI Key: YCVJRVXLCMEZIO-UHFFFAOYSA-N
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Description

The compound 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-fluorophenyl)piperazine (IUPAC name: 2-(3,4-Dimethylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core substituted with a 3,4-dimethylphenyl group at position 2 and a 4-fluorophenyl-piperazine moiety at position 2. Its molecular formula is C24H24FN5, with an average mass of 401.49 g/mol and a monoisotopic mass of 401.201574 Da .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5/c1-17-3-4-19(15-18(17)2)22-16-23-24(26-9-10-30(23)27-22)29-13-11-28(12-14-29)21-7-5-20(25)6-8-21/h3-10,15-16H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVJRVXLCMEZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=C(C=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-fluorophenyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 3,4-dimethylphenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the 4-(4-fluorophenyl)piperazin-1-yl group: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced via a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the piperazine ring.

    Reduction: Reduction reactions could target the fluorophenyl group or other aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biochemical Properties

This compound is primarily recognized for its role as an inhibitor of cyclin-dependent kinases (CDKs) , particularly CDK2. CDKs are essential for regulating the cell cycle, and their inhibition can lead to significant alterations in cell proliferation. The compound interacts with the active site of CDK2, forming hydrogen bonds with key amino acids, which inhibits the enzyme's activity and induces cell cycle arrest at the G0-G1 phase.

Cellular Effects

Research indicates that 1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-fluorophenyl)piperazine can lead to:

  • Cell Cycle Arrest : The compound has been shown to effectively halt the progression of cancer cells through the cell cycle, particularly in colorectal cancer models such as HCT116 cells.
  • Induction of Apoptosis : By inhibiting CDK2, this compound not only stops cell proliferation but also triggers programmed cell death in cancerous cells.

Molecular Mechanism

The molecular mechanism through which this compound operates involves:

  • Specific Binding Interactions : The compound binds to the active site of CDK2, preventing it from phosphorylating substrates necessary for cell cycle progression. This binding is characterized by the formation of hydrogen bonds with critical amino acids like Leu83.
  • Potential Enzymatic Inhibition : Beyond CDK2 inhibition, there is ongoing research into other possible targets within cellular pathways that may be affected by this compound, suggesting broader applications in pharmacology .

Anticancer Activity

The primary therapeutic application of this compound lies in its anticancer properties . Studies have demonstrated its effectiveness against various cancer cell lines, indicating potential for development as an anticancer agent:

Cancer Type IC50 Value (μM)
Colon Carcinoma6.2
Breast Cancer43.4

These values suggest significant potency against these cancer types, warranting further investigation into clinical applications .

Anti-inflammatory Potential

Emerging research indicates that derivatives of pyrazolo compounds may exhibit anti-inflammatory properties . For instance, studies on similar pyrazolo derivatives have shown promising results in reducing inflammation markers and providing protection against carrageenan-induced edema . This suggests that this compound might also hold potential in treating inflammatory conditions.

Case Study on Anticancer Efficacy

A clinical study focusing on a related piperazine derivative demonstrated significant efficacy in reducing tumor size in patients with advanced colorectal cancer. Participants treated with the derivative showed a marked improvement compared to those receiving standard chemotherapy regimens. This highlights the potential of compounds like this compound as viable alternatives or adjuncts to existing cancer therapies.

Case Study on Anti-inflammatory Effects

In another study evaluating anti-inflammatory effects, a related compound was tested for its ability to inhibit prostaglandin synthesis. Results indicated that compounds within this chemical class exhibited lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac®, suggesting a safer profile for long-term use in chronic inflammatory disorders .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine and fluorophenyl groups are known to interact with neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine

The target compound’s pyrazolo[1,5-a]pyrazine core differs from analogs like tert-butyl 4-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperazine-1-carboxylate (14d, ), which has a pyrazolo[1,5-a]pyrimidine scaffold. Pyrimidine-based derivatives generally exhibit lower steric hindrance, enhancing solubility (e.g., 14d: purity 98.7%) compared to pyrazine cores, which may favor lipophilicity and membrane permeability .

Table 1: Core Heterocycle Comparison
Compound Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Purity/Solubility
Target Compound Pyrazolo[1,5-a]pyrazine R1: 3,4-dimethylphenyl 401.49 Not reported
14d Pyrazolo[1,5-a]pyrimidine R1: 3,4-dimethoxyphenyl 547.63 98.7%, soluble in DCM
G430-1277 Pyrazolo[1,5-a]pyrazine R1: 4-fluorophenyl 407.88 Available as 10 mM solution

Piperazine Substitution Patterns

Fluorophenyl vs. Chlorophenyl and Methoxy Groups

The target’s 4-fluorophenyl-piperazine group contrasts with analogs like 1-(4-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine (G430-1277, ), where a chlorine atom replaces the methyl groups on the phenyl ring. Fluorine’s electronegativity enhances binding to aromatic pockets in receptors (e.g., sigma-1), while chlorine may increase metabolic stability but reduce solubility .

Methyl and Dimethyl Substitutions

In contrast, compounds like 14h () with unsubstituted phenyl groups exhibit higher purity (>99%) but may lack target specificity .

Sigma Receptor Affinity

Compounds with fluorophenyl-piperazine motifs, such as H9 (1-(2-fluorophenyl)-4-(phenylacetyl)piperazine, ), show sigma-1 receptor binding, which modulates dopamine release .

Dopamine Reuptake Inhibition

GBR12909 (), a dopamine transporter inhibitor, shares a fluorophenyl-piperazine group with the target compound, hinting at possible applications in addiction or movement disorders .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Positioning : The 4-fluorophenyl group in the target may enhance blood-brain barrier penetration compared to 2-fluorophenyl analogs (e.g., ) .
  • Piperazine Flexibility : N-methylation (e.g., 14i, ) reduces purity (83%), suggesting steric effects during synthesis .

Biological Activity

1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-fluorophenyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrazolo[1,5-a]pyrazine core : This heterocyclic moiety is known for its biological activity.
  • Dimethylphenyl group : Enhances lipophilicity and may influence binding interactions.
  • Fluorophenyl-piperazine moiety : Implicated in receptor binding and modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Cyclin-dependent kinases (CDKs) : The compound acts as an inhibitor of CDKs, which play a crucial role in cell cycle regulation. Inhibition leads to cell cycle arrest, particularly at the G0-G1 phase, thereby reducing cell proliferation.
  • Neurotransmitter receptors : It may also modulate neurotransmitter signaling pathways, potentially offering therapeutic benefits in neurological disorders.

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Activity Description Reference
Anticancer Activity Induces apoptosis in cancer cells through CDK inhibition.
Neuroprotective Effects Modulates neurotransmitter receptors, potentially offering benefits in neurodegenerative diseases.
Antimicrobial Properties Exhibits activity against various pathogens; however, specific studies on this compound are limited.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazolo[1,5-a]pyrazines and their derivatives:

  • Anticancer Studies :
    • A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the modulation of CDK activity leading to cell cycle arrest .
  • Neurological Effects :
    • Research indicated that similar compounds could enhance cognitive function in animal models by interacting with serotonin receptors. This suggests potential applications in treating depression and anxiety disorders.
  • Synthetic Pathways and Optimization :
    • The synthesis of this compound has been optimized for yield and purity using various cyclization methods involving hydrazine derivatives and diketones under controlled conditions .

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